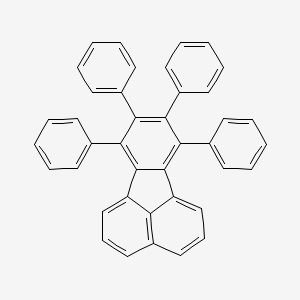
Fluoranthene, 7,8,9,10-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoranthene, 7,8,9,10-tetraphenyl- is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the substitution of four phenyl groups at the 7, 8, 9, and 10 positions of the fluoranthene core.
Preparation Methods
The synthesis of fluoranthene, 7,8,9,10-tetraphenyl- typically involves a multi-step process. One common method includes the double Knoevenagel condensation between 2-propanone and acenaphthenequinone, which allows functionalization at the carbon 7 and 10 positions. This is followed by a Diels–Alder addition to further functionalize the 8 and 9 positions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Fluoranthene, 7,8,9,10-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of phenyl groups.
Scientific Research Applications
Fluoranthene, 7,8,9,10-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: This compound is investigated for its potential use in organic light-emitting diodes (OLEDs) due to its unique photophysical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which fluoranthene, 7,8,9,10-tetraphenyl- exerts its effects is primarily related to its electronic structure. The phenyl substitutions influence the compound’s photophysical properties, making it a candidate for applications in optoelectronics. The molecular targets and pathways involved are still under investigation, but density functional theory calculations have been used to study its electronic properties .
Comparison with Similar Compounds
Fluoranthene, 7,8,9,10-tetraphenyl- can be compared with other similar compounds such as:
7,8,10-triphenylfluoranthene: This compound exhibits strong luminescence, unlike the 7,8,9,10-tetraphenyl derivative, which is essentially non-fluorescent in the solid state.
3-phenoxy-7,8,9,10-tetraphenylfluoranthene: . The uniqueness of fluoranthene, 7,8,9,10-tetraphenyl- lies in its specific substitution pattern, which affects its electronic and photophysical properties.
Properties
CAS No. |
13238-75-0 |
|---|---|
Molecular Formula |
C40H26 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
7,8,9,10-tetraphenylfluoranthene |
InChI |
InChI=1S/C40H26/c1-5-15-28(16-6-1)35-36(29-17-7-2-8-18-29)38(31-21-11-4-12-22-31)40-33-26-14-24-27-23-13-25-32(34(27)33)39(40)37(35)30-19-9-3-10-20-30/h1-26H |
InChI Key |
JZKCOTKSZQTZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


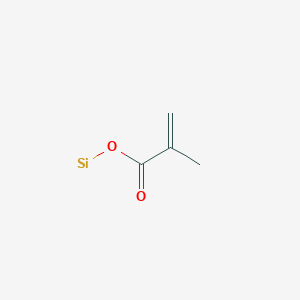
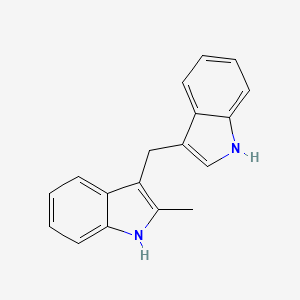
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
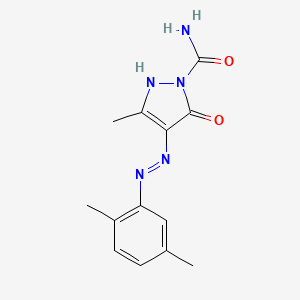

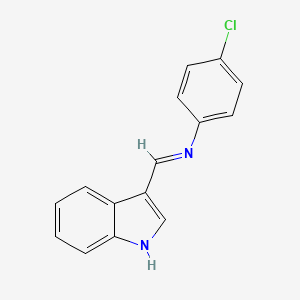
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

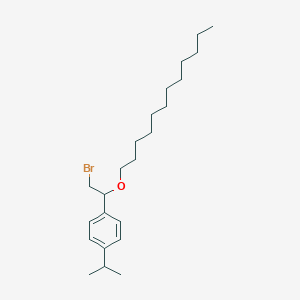

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
